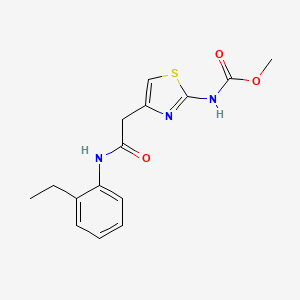

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole derivatives have been synthesized and studied for their antibacterial activity . These molecules combine thiazole and sulfonamide, groups with known antibacterial activity . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Synthesis Analysis

The synthesis of thiazole derivatives involves various reactions. For instance, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include bromination and reaction with thiourea in ethanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by different substituents on the thiazole ring .

Aplicaciones Científicas De Investigación

Transformation and Synthesis

The compound, as part of the broader family of thiazole derivatives, has been studied for its potential in various chemical transformations and syntheses. For instance, similar compounds have been transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which are of interest due to their potential biological activities (Žugelj et al., 2009). Furthermore, the transformation of related thiazole carbamates into diverse derivatives such as 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates has been explored, showcasing the versatility of such compounds in chemical synthesis (Albreht et al., 2009).

Biological Activities

Compounds in the same family have been noted for their therapeutic effects in a variety of pathological conditions. Specifically, derivatives of 1, 3, 4-thiadiazole, a related compound, have been extensively studied for their antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties (Ameen & Qasir, 2017; Wardkhan et al., 2008). This points towards a significant potential for similar compounds in medicinal chemistry and drug design.

Antimicrobial and Antiproliferative Activities

Some derivatives have been specifically synthesized and evaluated for their antimicrobial properties, demonstrating efficacy against various bacterial and fungal strains (Mruthyunjayaswamy & Basavarajaiah, 2009). Additionally, certain thiazole compounds have been tested for their anti-proliferative properties against cancer cells, highlighting the potential of such compounds in the development of novel anticancer therapies (Sonar et al., 2020).

Radioisotope Labelling and Analysis

The compound and its related derivatives have been utilized in the synthesis of carbon-14 labelled versions for radioisotope studies. This application is particularly relevant in understanding the metabolism, residue, and environmental behavior of such compounds, utilizing radioisotope tracing techniques (Yang et al., 2018).

Mecanismo De Acción

While the exact mechanism of action for “Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is not available, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-10-6-4-5-7-12(10)17-13(19)8-11-9-22-14(16-11)18-15(20)21-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXACBUGIGOVWOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)

![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)

![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)

![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)